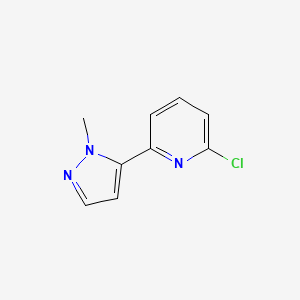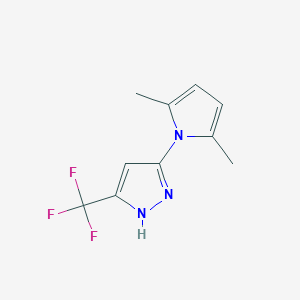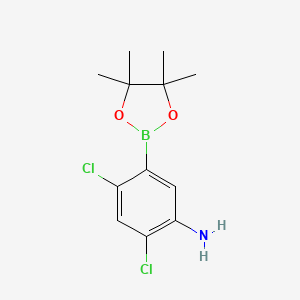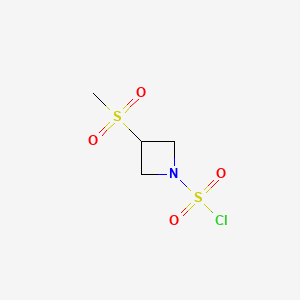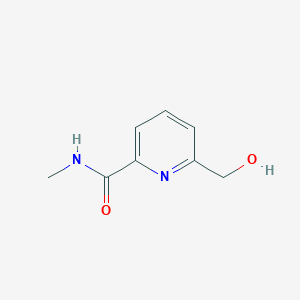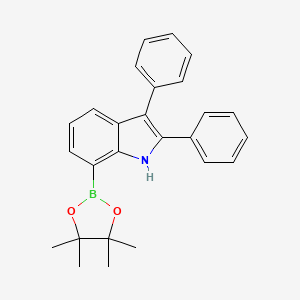
2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a boronate ester group, which is often utilized in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts acylation followed by reduction.
Boronate Ester Formation: The boronate ester group can be introduced using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen.
Reduction: Reduction reactions can occur at the diphenyl groups or the boronate ester.
Substitution: The boronate ester group is particularly reactive in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced diphenyl or boronate ester derivatives.
Substitution: Various biaryl compounds formed through cross-coupling.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: The boronate ester group is valuable in catalytic processes.
Biology and Medicine
Drug Development: Indole derivatives are often explored for their potential as pharmaceuticals.
Biological Probes: Used in the development of probes for biological imaging and diagnostics.
Industry
Material Science: Utilized in the synthesis of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole would depend on its specific application. In Suzuki-Miyaura cross-coupling, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The indole core may interact with biological targets through hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-diphenylindole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
7-bromo-2,3-diphenylindole: Contains a bromine atom instead of the boronate ester, leading to different reactivity.
2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: Similar structure but with a pyrrole core instead of indole.
Uniqueness
The presence of the boronate ester group in 2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole makes it particularly valuable for cross-coupling reactions, setting it apart from other indole derivatives.
Eigenschaften
Molekularformel |
C26H26BNO2 |
|---|---|
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
InChI |
InChI=1S/C26H26BNO2/c1-25(2)26(3,4)30-27(29-25)21-17-11-16-20-22(18-12-7-5-8-13-18)23(28-24(20)21)19-14-9-6-10-15-19/h5-17,28H,1-4H3 |
InChI-Schlüssel |
UBGCHNBPUMJSMR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole](/img/structure/B13928453.png)
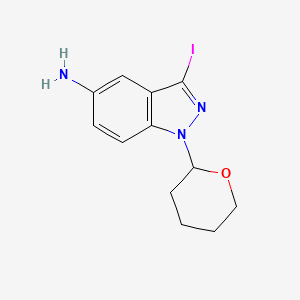
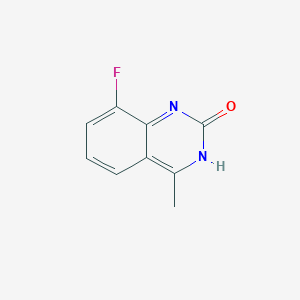
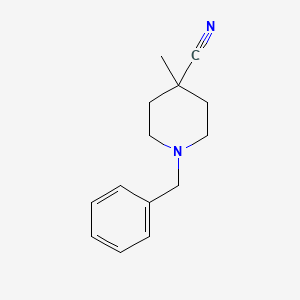
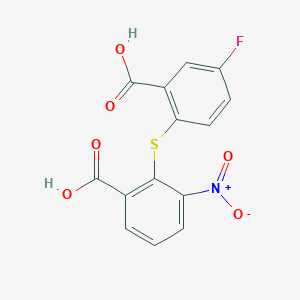

![4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B13928479.png)
